molecular formula C8H4F3N3O2 B12824024 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12824024
M. Wt: 231.13 g/mol
InChI Key: MLFOMICYMYTAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is a chemical compound based on the pyridopyrimidine scaffold, a structure of high interest in medicinal chemistry and drug discovery research . Pyridopyrimidinone derivatives are frequently investigated for their potential to inhibit key biological targets, particularly protein kinases . Researchers utilize these core structures in the design and synthesis of novel molecules for evaluating anti-cancer activities . For instance, analogous compounds sharing the pyrido[3,2-d]pyrimidin-4(3H)-one structure have been identified as inhibitors of the Calcium-Sensing Receptor (CaSR) and explored as potential clinical candidates for the treatment of osteoporosis . The presence of the trifluoromethyl group is a common strategy in lead optimization, as it can influence a compound's metabolic stability, binding affinity, and overall physicochemical properties. This product is intended for research purposes as a building block or intermediate in the synthesis of more complex bioactive molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(13-4)6(15)14-7(16)12-3/h1-2H,(H2,12,14,15,16)

InChI Key

MLFOMICYMYTAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=O)NC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine to 2-Hydroxy-6-(trifluoromethyl)pyridine

A key intermediate step involves converting 2-chloro-6-(trifluoromethyl)pyridine to 2-hydroxy-6-(trifluoromethyl)pyridine, which is then further elaborated to the pyrido[3,2-d]pyrimidinone core.

  • Reaction Conditions:

    • React 2-chloro-6-(trifluoromethyl)pyridine with aqueous alkali metal hydroxide (potassium hydroxide or sodium hydroxide).

    • Use a sealed autoclave reactor capable of withstanding temperatures of 140–160°C and pressures of 4–5 bar.

    • Employ at least 2 equivalents of base relative to the pyridine starting material, typically around 2.1 to 2.3 equivalents.

    • Maintain the reaction temperature at approximately 150°C for 1.5 to 5 hours.

  • Procedure Example:

    • Charge 2-chloro-6-(trifluoromethyl)pyridine to a nickel alloy autoclave.

    • Seal and pressure test the vessel, then heat to 150°C.

    • Add aqueous potassium hydroxide solution (10% strength) gradually over 1 hour.

    • Maintain temperature and pressure for an additional 5 hours.

    • Cool, acidify to pH 5–6 with sulfuric acid, filter, wash, and dry to obtain 2-hydroxy-6-(trifluoromethyl)pyridine as a colorless powder.

  • Yields and Purity:

    • Isolated yields range from 73% to 92% depending on conditions and scale.

    • Product purity is typically high, with melting points and spectral data confirming structure.

Cyclization to Form the Pyrido[3,2-d]pyrimidin-4(3H)-one Core

  • Starting Materials:

    • 2-Hydroxy-6-(trifluoromethyl)pyridine or its derivatives.

    • Formamide or urea derivatives to provide the pyrimidinone ring nitrogen atoms.

  • Reaction Conditions:

    • Condensation reactions under heating, sometimes assisted by microwave irradiation (150–280°C).

    • Use of catalysts or dehydrating agents to promote ring closure.

  • Alternative Methods:

    • Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) have been reported for related compounds to introduce substituents at specific positions.
  • Characterization:

    • Confirmed by melting point analysis (typical range 183–230°C for analogs).

    • Spectroscopic methods including 1H-NMR (aromatic and NH protons), IR (hydroxyl and carbonyl stretches), and mass spectrometry (molecular ion peaks matching calculated values).

Step Starting Material Reagents/Conditions Temperature Pressure Time Yield (%) Notes
Hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine 2-chloro-6-(trifluoromethyl)pyridine Aqueous KOH or NaOH (2.1–2.3 equiv) 150°C 4–5 bar (autogenous) 1.5–5 h 73–92 Sealed autoclave, acidification post-reaction
Cyclization to pyrido[3,2-d]pyrimidinone core 2-hydroxy-6-(trifluoromethyl)pyridine + formamide/urea Heating, microwave irradiation, catalysts 150–280°C Atmospheric or sealed Variable Moderate to high Microwave-assisted cyclization improves yield
  • The hydrolysis step is sensitive to temperature and base equivalents; maintaining 150°C and about 2.2 equivalents of base ensures near-complete conversion.

  • Use of sealed reactors is critical to maintain pressure and temperature, enhancing reaction rates and yields.

  • Post-reaction acidification and careful filtration/washing steps are essential to isolate pure product.

  • Cyclization efficiency can be improved by microwave irradiation, reducing reaction times and increasing yields.

  • Introduction of the trifluoromethyl group early in the synthesis (starting from trifluoromethyl-substituted pyridine) is preferred to avoid late-stage functionalization challenges.

  • Spectroscopic characterization confirms the presence of hydroxy and carbonyl groups, and trifluoromethyl substituent, ensuring structural integrity.

The preparation of 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one involves a well-established sequence starting from 2-chloro-6-(trifluoromethyl)pyridine hydrolysis to the hydroxy derivative, followed by cyclization to form the fused pyrido-pyrimidinone core. The process benefits from controlled high-temperature hydrolysis in sealed reactors and optimized cyclization conditions, including microwave assistance. Yields are generally high, and the methods are scalable for industrial production. Spectroscopic and analytical data support the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyrimidine ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a reduced pyrimidine or pyridine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The hydroxy group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridopyrimidine Family

Table 1: Key Pyridopyrimidine Derivatives and Substituent Effects
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one -OH (2), -CF₃ (6) C₈H₄F₃N₃O₂ 255.13 Potential enzyme inhibition (DHFR/TS), enhanced lipophilicity
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(3H)-one -NH₂ (2), -Cl (6) C₇H₅ClN₄O 196.60 Intermediate for anticancer agents; chloro group aids reactivity
2-Mercaptopyrido[3,2-d]pyrimidin-4(3H)-one -SH (2) C₇H₅N₃OS 179.20 Thiol group enables disulfide bonding; moderate solubility
2-Amino-6-hydroxymethylpyrido[3,2-d]pyrimidin-4(3H)-one -NH₂ (2), -CH₂OH (6) C₈H₈N₄O₂ 192.17 Weak antibacterial activity; hydroxymethyl enhances polarity

Key Observations :

  • Trifluoromethyl vs.
  • Hydroxyl vs. Thiol : The -OH group offers stronger hydrogen-bonding capacity than -SH, which may enhance target binding but reduce stability under oxidative conditions .

Comparison with Thienopyrimidine Derivatives

Thieno[3,2-d]pyrimidin-4(3H)-ones replace the pyridine ring with a thiophene, altering electronic properties and bioactivity:

  • 6-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Exhibits anticancer activity via kinase inhibition, with -CF₃ improving metabolic resistance .
  • 2-tert-Butylamino-6-[3-(4-methylpiperazin-1-yl)prop-1-yn-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one: Demonstrates potent receptor binding due to the piperazine moiety, highlighting the role of bulky substituents .

Table 2: Pyrido vs. Thieno Pyrimidinones

Property Pyridopyrimidinone Thienopyrimidinone
Aromatic System Pyridine + pyrimidine Thiophene + pyrimidine
Electron Density Higher due to N-heteroatoms Lower (sulfur less electronegative than N)
Bioactivity DHFR/TS inhibition Kinase/receptor modulation
Synthetic Accessibility Requires multi-step oxidation Microwave-assisted single-step routes

Biological Activity

2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its molecular formula C6H4F3N3OC_6H_4F_3N_3O and a molecular weight of approximately 181.09 g/mol. It features a pyrido[3,2-d]pyrimidine core with a hydroxyl group and a trifluoromethyl substituent, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit promising anticancer activity. For instance, compounds similar to 2-hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one have been shown to inhibit various kinases involved in cancer progression:

  • Target Kinases : These compounds often target tyrosine kinases and phosphoinositide 3-kinases (PI3K), which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival .
  • Mechanism of Action : The mechanism typically involves the inhibition of ATP-binding sites in these kinases, leading to reduced tumor growth and enhanced apoptosis in cancer cells.

Inhibition of Immune Pathways

Another area of interest is the compound's role as an inhibitor of immune pathways:

  • PI3Kδ Inhibition : As noted in clinical studies, certain pyrido[3,2-d]pyrimidine derivatives have been evaluated for their ability to selectively inhibit PI3Kδ, which is crucial in immune cell function. This inhibition could potentially modulate immune responses in conditions like Primary Sjögren’s Syndrome .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tyrosine kinases and PI3K; promotes apoptosis
Immune ModulationSelective inhibition of PI3Kδ; potential treatment for autoimmune diseases
Hepatitis C TreatmentPotential use as antiviral agents targeting hepatitis C virus

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated a series of pyrido[3,2-d]pyrimidine derivatives for their anticancer properties against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against breast and lung cancer cells.
    • Findings : The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cell viability.
  • Clinical Trials :
    • Ongoing clinical trials are investigating the efficacy of pyrido[3,2-d]pyrimidine derivatives as selective PI3K inhibitors in treating autoimmune diseases. Preliminary results suggest significant improvements in patient outcomes compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one?

  • Methodology : The compound can be synthesized via condensation reactions using precursors like 2-aminonicotinic acid derivatives. Formamide or urea under microwave irradiation (150–280°C) facilitates cyclization to form the pyrido[3,2-d]pyrimidinone core . Pd-catalyzed cross-coupling reactions (e.g., Sonogashira) are effective for introducing ethynyl or aryl groups at specific positions, as demonstrated for structurally related thienopyrimidinones .
  • Key Characterization : Confirm purity via melting point analysis (e.g., 183–230°C for analogs ) and validate structures using 1H^1H-NMR (e.g., δ 10.59–1.39 ppm for tert-butylamino derivatives ) and mass spectrometry (e.g., molecular ion peaks matching calculated values ).

Q. How is the compound characterized spectroscopically?

  • Protocol :

  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches .
  • NMR : Use DMSO-d6_6 for 1H^1H-NMR to resolve NH protons (~10–12 ppm) and aromatic protons (~6–8 ppm) .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 179.102 for trifluoromethyl analogs ) with theoretical values .

Q. What biological targets are associated with this compound?

  • Application : Derivatives of pyrido[3,2-d]pyrimidin-4(3H)-one act as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in inflammation. Structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl group for potency .

Advanced Research Questions

Q. How can iodine-mediated cyclization be optimized for introducing fused rings?

  • Experimental Design : Allylthio substituents at C-2 undergo iodine-mediated 5-exo or 6-endo cyclization to form tricyclic derivatives (e.g., thiazolo[3,2-a]pyrimidin-4-ium tri-iodides). Yields depend on electronic effects: phenyl groups direct 6-endo closure (60–70% yield), while aliphatic chains favor 5-exo (40–50% yield) .
  • Troubleshooting : Monitor reaction progress via TLC (eluent: CH2 _2Cl2 _2/MeOH) and purify via flash chromatography .

Q. What strategies resolve contradictions in spectroscopic data for analogs?

  • Case Study : Discrepancies in 1H^1H-NMR signals for NH protons may arise from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR (VT-NMR) in DMSO-d6_6 to stabilize tautomers and assign peaks accurately . Cross-validate with 13C^{13}C-NMR and HSQC to confirm assignments .

Q. How does the trifluoromethyl group influence pharmacological activity?

  • SAR Analysis : The CF3_3 group enhances metabolic stability and binding affinity to mPGES-1 by forming hydrophobic interactions with the enzyme’s active site. Compare IC50_{50} values of CF3_3-containing analogs (e.g., 0.5 µM) with non-fluorinated derivatives (>10 µM) .

Q. What advanced catalytic systems improve synthesis efficiency?

  • Innovative Approach : Use γ-Fe2 _2O3_3-encapsulated hydroxyapatite-supported sulfonic acid nanocatalysts for one-pot synthesis under solvent-free conditions. This method reduces reaction time (2–4 hours) and increases yields (75–90%) for pyrido[2,3-d]pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.